N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride
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Overview
Description
N-1-Azabicyclo(222)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through intramolecular cyclization reactions.
Bromination and Methoxylation: The introduction of the bromo and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylated derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted azabicyclo compounds
Scientific Research Applications
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter receptors, particularly nicotinic acetylcholine receptors.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-1-Azabicyclo[2.2.2]oct-3-yl-5-bromo-2-fluorobenzamide: Similar structure with a fluorine atom instead of a methoxy group.
N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide: Contains a naphthalene ring instead of a benzamide moiety.
Uniqueness
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nicotinic acetylcholine receptors and serotonin receptors sets it apart from other similar compounds .
Properties
CAS No. |
90183-13-4 |
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Molecular Formula |
C15H20BrClN2O2 |
Molecular Weight |
375.69 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromo-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O2.ClH/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18;/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19);1H |
InChI Key |
UIHOLQPRGGGVRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
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